molecular formula C9H13F3O3 B12457829 8,8,8-Trifluoro-7-oxooctanoic acid methyl ester

8,8,8-Trifluoro-7-oxooctanoic acid methyl ester

Cat. No.: B12457829
M. Wt: 226.19 g/mol
InChI Key: GFHFAMJHXOUTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 8,8,8-Trifluoro-7-oxooctanoic acid methyl ester typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 8,8,8-Trifluoro-7-oxooctanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

8,8,8-Trifluoro-7-oxooctanoic acid methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8,8,8-Trifluoro-7-oxooctanoic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8,8-Trifluoro-7-oxooctanoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of the trifluoromethyl group enhances its binding affinity to certain targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

8,8,8-Trifluoro-7-oxooctanoic acid methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C9H13F3O3

Molecular Weight

226.19 g/mol

IUPAC Name

methyl 8,8,8-trifluoro-7-oxooctanoate

InChI

InChI=1S/C9H13F3O3/c1-15-8(14)6-4-2-3-5-7(13)9(10,11)12/h2-6H2,1H3

InChI Key

GFHFAMJHXOUTOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.